3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine
Overview
Description
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a triazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have a wide range of biological activities and can interact with a variety of enzymes and receptors .
Mode of Action
The mode of action involves the interaction between the compound and its targets, leading to changes in the biological system. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting various biochemical pathways .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
Derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Biochemical Analysis
Biochemical Properties
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . The inhibition of PARP-1 can lead to the depletion of cellular nicotinamide adenine dinucleotide and adenosine triphosphate levels, resulting in cell dysfunction or necrotic cell death .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes involves the coordination of the triazole nitrogen atoms with the iron in the heme moiety, leading to enzyme inhibition . Additionally, the compound can inhibit PARP-1 by binding to its catalytic domain, preventing the enzyme from repairing DNA damage . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of PARP-1 and persistent alterations in gene expression . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and excretion . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, it has been shown to bind to albumin in the bloodstream, enhancing its solubility and prolonging its circulation time . Additionally, the compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides, influencing its intracellular localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor influencing its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the compound has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-1,2,4-triazole. This intermediate is then reacted with piperidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a wide range of biological activities.
3-phenyl-1H-1,2,4-triazole: A simpler analog without the piperidine moiety.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents on the triazole ring.
Uniqueness
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMJEUPVCOVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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